4-chloro-N-(4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl)-N-methylbenzamide
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Overview
Description
BIBX-79 is a potent and selective inhibitor of the enzyme 2,3-oxidosqualene cyclase, which plays a crucial role in the cholesterol biosynthesis pathway. This compound has been extensively studied for its ability to regulate cholesterol levels in cells, making it a promising candidate for the development of lipid-lowering agents .
Preparation Methods
Chemical Reactions Analysis
BIBX-79 undergoes several types of chemical reactions, including:
Oxidation: BIBX-79 can be oxidized to form various oxysterols, which play a role in regulating cholesterol biosynthesis.
Reduction: The compound can be reduced under specific conditions to yield different products, although detailed studies on this are limited.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically oxysterols and other cholesterol-related compounds .
Scientific Research Applications
BIBX-79 has several scientific research applications, including:
Chemistry: Used as a tool to study the cholesterol biosynthesis pathway and the role of 2,3-oxidosqualene cyclase.
Medicine: Explored as a potential lipid-lowering agent due to its ability to inhibit cholesterol biosynthesis.
Industry: Potential applications in the development of new drugs targeting cholesterol-related disorders.
Mechanism of Action
BIBX-79 exerts its effects by selectively inhibiting the enzyme 2,3-oxidosqualene cyclase. This enzyme is responsible for the cyclization of 2,3-oxidosqualene to lanosterol, a key step in the cholesterol biosynthesis pathway . By inhibiting this enzyme, BIBX-79 reduces the production of cholesterol and other sterols, leading to a decrease in overall cholesterol levels . The compound also affects the activity of HMG-CoA reductase, another key enzyme in the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
BIBX-79 is unique compared to other inhibitors of 2,3-oxidosqualene cyclase due to its high potency and selectivity. Similar compounds include:
BIBX-79 stands out due to its specific inhibition of 2,3-oxidosqualene cyclase and its potential for development as a lipid-lowering agent .
Properties
Molecular Formula |
C23H29ClN2O |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-chloro-N-[4-[4-[(dimethylamino)methyl]phenyl]cyclohexyl]-N-methylbenzamide |
InChI |
InChI=1S/C23H29ClN2O/c1-25(2)16-17-4-6-18(7-5-17)19-10-14-22(15-11-19)26(3)23(27)20-8-12-21(24)13-9-20/h4-9,12-13,19,22H,10-11,14-16H2,1-3H3 |
InChI Key |
WBNUHWUTAHSPER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2CCC(CC2)N(C)C(=O)C3=CC=C(C=C3)Cl |
Synonyms |
BIBX 79 BIBX-79 N-(4-chlorobenzoyl)-N-methyl-4-(4-dimethylaminomethylphenyl)cyclohexylamine |
Origin of Product |
United States |
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